molecular formula C16H14N2O2 B11853269 3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid

3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid

Cat. No.: B11853269
M. Wt: 266.29 g/mol
InChI Key: RFYPJVDXEXZDAU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Industrial production methods often involve similar multicomponent reactions, optimized for large-scale synthesis .

Chemical Reactions Analysis

3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield α-hydroxyl ketones .

Mechanism of Action

The mechanism of action of 3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, thereby affecting cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid can be compared to other imidazo[1,5-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

3-(3-phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid

InChI

InChI=1S/C16H14N2O2/c19-15(20)10-9-13-14-8-4-5-11-18(14)16(17-13)12-6-2-1-3-7-12/h1-8,11H,9-10H2,(H,19,20)

InChI Key

RFYPJVDXEXZDAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CCC(=O)O

Origin of Product

United States

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